1H-Indene, 1-ethynyl-1,3-dimethyl-
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Overview
Description
1H-Indene, 1-ethynyl-1,3-dimethyl- is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 1-ethynyl-1,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of indene derivatives with ethynyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of ethynyl and methyl halides under controlled conditions .
Industrial Production Methods
Industrial production of 1H-Indene, 1-ethynyl-1,3-dimethyl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, purification methods such as distillation and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 1-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted indene derivatives.
Substitution: Halogenated or nitrated indene derivatives.
Scientific Research Applications
1H-Indene, 1-ethynyl-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Indene, 1-ethynyl-1,3-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The ethynyl and methyl groups in the compound can influence its binding affinity to enzymes and receptors, potentially modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 1,1-dimethyl-: Similar structure but lacks the ethynyl group.
1H-Indene, 1,3-dimethyl-: Similar structure but lacks the ethynyl group.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Similar structure but lacks the ethynyl group and has a saturated cyclopentene ring .
Uniqueness
1H-Indene, 1-ethynyl-1,3-dimethyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other indene derivatives and expands its range of applications in scientific research and industry .
Properties
CAS No. |
62291-82-1 |
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Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-ethynyl-1,3-dimethylindene |
InChI |
InChI=1S/C13H12/c1-4-13(3)9-10(2)11-7-5-6-8-12(11)13/h1,5-9H,2-3H3 |
InChI Key |
APOJZKNGDPCXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C#C |
Origin of Product |
United States |
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